molecular formula C26H36N4OS B2753709 (1S,3s)-N-((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide CAS No. 477304-02-2

(1S,3s)-N-((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide

Cat. No.: B2753709
CAS No.: 477304-02-2
M. Wt: 452.66
InChI Key: ZXMSVBVMLTZRIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1S,3s)-N-((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide is a hybrid molecule combining a 1,2,4-triazole core with adamantane and phenethyl substituents. Its structure features:

  • A 1,2,4-triazole ring substituted at position 3 with a butylthio group and at position 4 with a phenethyl group.
  • An adamantane-1-carboxamide moiety linked via a methylene bridge to the triazole ring.

Properties

IUPAC Name

N-[[5-butylsulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N4OS/c1-2-3-11-32-25-29-28-23(30(25)10-9-19-7-5-4-6-8-19)18-27-24(31)26-15-20-12-21(16-26)14-22(13-20)17-26/h4-8,20-22H,2-3,9-18H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMSVBVMLTZRIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C(N1CCC2=CC=CC=C2)CNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1S,3s)-N-((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide , with CAS number 477304-11-3 , represents a novel class of adamantane derivatives that have garnered attention due to their potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its antimicrobial properties and cytotoxic effects.

Chemical Structure and Properties

The molecular formula of the compound is C26H36N4OS , with a molecular weight of 452.7 g/mol . The structure features a unique adamantane core linked to a triazole moiety, which is known for its diverse pharmacological activities.

PropertyValue
CAS Number477304-11-3
Molecular FormulaC26H36N4OS
Molecular Weight452.7 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of adamantane derivatives with triazole-containing precursors. The successful formation of the compound has been confirmed through various spectroscopic methods including NMR and mass spectrometry.

Antimicrobial Activity

Research indicates that derivatives containing the triazole ring exhibit significant antimicrobial properties against various bacterial strains. In a study evaluating antimicrobial efficacy, compounds similar to this compound demonstrated activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentrations (MICs) for related triazole compounds have shown values ranging from 62.5 to 1000 µg/mL , indicating moderate to good antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Cytotoxicity Studies

Cytotoxicity assessments using the MTT assay on various cancer cell lines (A549, T47D, L929, HeLa) revealed that the compound did not significantly affect cell proliferation at tested concentrations. This suggests a favorable safety profile for potential therapeutic applications .

Case Studies

  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial effects of several adamantane derivatives against clinical isolates. The results indicated that compounds with the triazole moiety were particularly effective against Candida albicans, with MIC values significantly lower than those of traditional antifungals .
  • Cytotoxicity Evaluation : In another study focusing on cytotoxic effects, derivatives were tested in vitro against multiple cancer cell lines. The results indicated that while some derivatives exhibited cytotoxicity, this compound remained non-toxic at therapeutic doses .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of 1,2,4-triazole derivatives modified with adamantane and sulfur-containing groups. Key analogues include:

Compound Name / ID Key Substituents Structural Differences vs. Target Compound
5-(Adamantane-1-yl)-4-phenyl-4H-1,2,4-triazole-3-thiones - Adamantane at position 5
- Phenyl at position 4
- Thione at position 3
Lacks butylthio and phenethyl groups; thione instead of thioether.
Compound 1–3 (Adamantane-linked triazoles) - Adamantane-carbohydrazide-derived triazole
- Nitro/fluoro/chloro-benzyl groups
Different substituents (e.g., 4-nitrobenzyl) instead of phenethyl and butylthio.
3-Butylthio-5-(adamantane-1-yl)-4-methyl-4H-1,2,4-triazole (Ia) - Adamantane at position 5
- Methyl at position 4
- Butylthio at position 3
Methyl instead of phenethyl at position 3.
4-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5m) - Phenyl at position 4
- Butylthio at position 3
- Pyridyl at position 5
Lacks adamantane; pyridyl substituent instead of adamantane-carboxamide.
Key Observations:
  • Adamantane vs. Aromatic Groups : The adamantane moiety in the target compound enhances lipophilicity and metabolic stability compared to pyridyl or simple aryl groups .
  • Phenethyl vs. Methyl/Phenyl : The phenethyl group at position 4 may improve binding to hydrophobic pockets in biological targets compared to smaller alkyl or aryl groups .
  • Butylthio vs. Other Thioethers : The butylthio group balances lipophilicity and solubility, whereas longer alkyl chains (e.g., pentyl, hexyl) in analogues like Ib–Ig may reduce solubility.

Physicochemical Properties

Melting points and synthetic yields of selected analogues:

Compound Melting Point (°C) Yield (%) Reference
Target Compound (Theoretical) Data not available
5-(Adamantane-1-yl)-4-phenyl-4H-1,2,4-triazole-3-thione 182–184 79
3-Butylthio-5-(adamantane-1-yl)-4-methyl-4H-1,2,4-triazole (Ia) 145–147 85
4-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5m) 147–149 86
Key Observations:
  • Melting Points: Adamantane-containing triazoles generally exhibit higher melting points (>145°C) due to rigid adamantane scaffolding , whereas non-adamantane analogues (e.g., 5m) have similar ranges.
  • Synthetic Yields: Cyclization and alkylation steps for adamantane-triazoles typically yield >75% , comparable to non-adamantane derivatives .

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
The synthesis of this adamantane-triazole derivative involves multi-step reactions, including cyclization of the triazole core, introduction of the butylthio and phenethyl groups, and coupling with the adamantane-carboxamide moiety. Key optimization strategies include:

  • Reagent Selection: Use coupling agents like EDC/HOBt for amide bond formation between the triazole intermediate and adamantane-carboxamide .
  • Solvent and Temperature: Polar aprotic solvents (e.g., DMF) at 60–80°C enhance reaction efficiency for triazole ring formation .
  • Purification: Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol improves purity (>95%) .
  • Monitoring: Use TLC or HPLC to track intermediate formation and minimize side products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.